Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester
Overview
Description
“Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester” is a chemical compound with the CAS number 24146-36-9. It is also known by its systematic name "Ethyl 2-(4-oxothiazolidin-2-ylidene)acetate" .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, ethyl 2-cyanoacetate reacts with potassium carbonate at 20°C for approximately 0.166667 hours . In the second stage, ethyl 2-sulfanylacetate is added and the mixture is heated at reflux for approximately 0.833333 hours . The yield of this reaction is reported to be 95.7% .Molecular Structure Analysis
The molecular formula of this compound is C7H9NO3S . Its molecular weight is 187.22 .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is a two-stage process involving the reaction of ethyl 2-cyanoacetate with potassium carbonate, followed by the addition of ethyl 2-sulfanylacetate .Physical And Chemical Properties Analysis
This compound has a melting point of 152-153°C and a predicted boiling point of 417.1±45.0°C . Its predicted density is 1.392±0.06 g/cm3 . The predicted pKa value is 14.53±0.20 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester, serves as a precursor for various heterocyclic compounds. For example, it has been used in the preparation of 6-Aryl-2.3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters through a process involving refluxing and amination (Tverdokhlebov et al., 2004).
Antimicrobial Activities
- Some derivatives synthesized from acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester, have shown antimicrobial activities. For instance, compounds synthesized through the reaction of these esters with various agents demonstrated activity against specific microorganisms, although no antifungal activity was observed against yeast-like fungi (Demirbas et al., 2004).
Structural and Chemical Analysis
- The structure of compounds derived from this ester has been extensively studied. For instance, an X-ray crystallographic study confirmed the structures of pyrrolothiazoles derived from these esters, revealing specific configurations at the arylmethylidene moiety (Tverdokhlebov et al., 2005).
Antibacterial and Antifungal Screening
- Compounds synthesized from acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester, have been screened for antibacterial and antifungal activities. Some derivatives have shown effectiveness against specific bacteria and fungi, thereby indicating their potential in antimicrobial research (Ragavan et al., 2009).
properties
IUPAC Name |
ethyl (2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-7(10)3-6-8-5(9)4-12-6/h3H,2,4H2,1H3,(H,8,9)/b6-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHQCVQEZVPRQ-UTCJRWHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1NC(=O)CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/NC(=O)CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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